3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid
Description
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid (CAS: 1060813-93-5) is a synthetic intermediate with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . Its structure comprises three key components:
- A tert-butoxycarbonyl (Boc) protecting group, which shields the secondary amine on the piperazine ring during synthetic processes.
- A 3-methylpiperazine ring, a seven-membered heterocycle containing two nitrogen atoms, with a methyl substituent at the 3-position.
- A propanoic acid chain, providing carboxylic acid functionality for further derivatization.
This compound is widely used in medicinal chemistry as a building block for peptidomimetics and kinase inhibitors due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-14(6-5-11(16)17)7-8-15(10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
HDGGNRDBQUUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the Boc-protected piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected piperazine derivatives .
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor agonists.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in targeted drug design and synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical differences between 3-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid and analogous compounds:
Detailed Analysis of Structural and Functional Variations
Piperazine vs. Piperidine Rings
- This difference influences interactions with biological targets, such as enzymes or receptors .
- Piperidine derivatives (e.g., ) often exhibit enhanced metabolic stability in vivo due to reduced ring strain and basicity .
Substituent Effects
- Methyl vs. Phenyl Groups : The 3-methylpiperazine substituent in the target compound introduces minimal steric hindrance, facilitating nucleophilic reactions. In contrast, 4-phenylpiperazine () increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
- Halogenated Aryl Groups : The 4-iodophenyl () and 4-fluorophenyl () substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for creating biaryl motifs in kinase inhibitors .
Boc Protection Strategy
- The Boc group in the target compound protects the piperazine nitrogen, whereas in (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (), it shields an α-amino group. This positional variance dictates orthogonal deprotection strategies in multi-step syntheses .
Biological Activity
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 256.35 g/mol
- CAS Number : 72211506
- Melting Point : 173–175 °C
The compound features a tert-butoxycarbonyl (Boc) group attached to a 3-methylpiperazine moiety, which is linked to a propanoic acid backbone. This structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds like 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress and amyloid beta-induced toxicity, potentially reducing inflammation markers such as TNF-α .
Efficacy in Neuroprotection
A study investigating the neuroprotective effects of similar compounds demonstrated their ability to enhance cell viability in the presence of neurotoxic agents. The results showed significant improvements in cell survival rates when treated with derivatives containing piperazine .
Antioxidant Properties
The antioxidant capacity of related compounds has been explored, revealing potential benefits in reducing oxidative stress markers. For instance, the malondialdehyde (MDA) levels were significantly reduced in treated samples compared to controls, indicating a protective effect against lipid peroxidation .
Case Studies
- In Vitro Studies : Research involving astrocyte cells exposed to amyloid beta peptides showed that treatment with derivatives similar to 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid resulted in increased cell viability and decreased inflammatory responses. This suggests a potential role in treating neurodegenerative conditions .
- In Vivo Models : Animal studies have indicated that compounds with similar structures can effectively reduce cognitive decline associated with scopolamine-induced memory impairment. However, the extent of bioavailability and effective concentration in the brain remains a critical factor influencing outcomes .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
